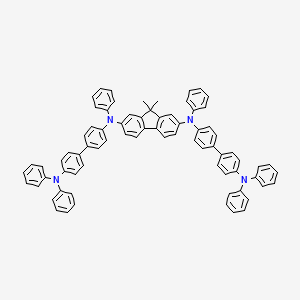
2,7-Bis(N-phenyl-N-(4'-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene (SUBLIMED)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) is an organic compound that belongs to the class of fluorene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various applications, particularly in organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) has several scientific research applications, including:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photonics: Employed in the development of photonic devices such as lasers and optical sensors.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a drug delivery agent.
Mechanism of Action
The mechanism of action of 2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) involves its interaction with molecular targets through its photophysical properties. The compound can absorb and emit light, making it useful in applications that require fluorescence. The molecular pathways involved may include energy transfer processes and interactions with specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dimethylfluorene: A precursor in the synthesis of various fluorene derivatives.
2,7-Di-tert-butyl-9,9-dimethylfluorene: Known for its stability and used in similar applications.
2,7-Bis(4-biphenyl)-9,9-dimethylfluorene: Another fluorene derivative with comparable photophysical properties.
Uniqueness
2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability.
Properties
Molecular Formula |
C75H58N4 |
|---|---|
Molecular Weight |
1015.3 g/mol |
IUPAC Name |
9,9-dimethyl-2-N,7-N-diphenyl-2-N,7-N-bis[4-[4-(N-phenylanilino)phenyl]phenyl]fluorene-2,7-diamine |
InChI |
InChI=1S/C75H58N4/c1-75(2)73-53-69(78(63-29-17-7-18-30-63)67-45-37-57(38-46-67)55-33-41-65(42-34-55)76(59-21-9-3-10-22-59)60-23-11-4-12-24-60)49-51-71(73)72-52-50-70(54-74(72)75)79(64-31-19-8-20-32-64)68-47-39-58(40-48-68)56-35-43-66(44-36-56)77(61-25-13-5-14-26-61)62-27-15-6-16-28-62/h3-54H,1-2H3 |
InChI Key |
WNCASYCJVFKXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C1C=C(C=C8)N(C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


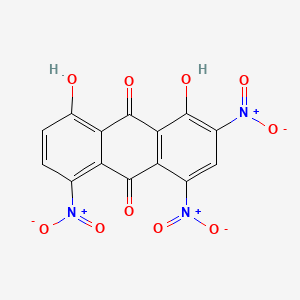


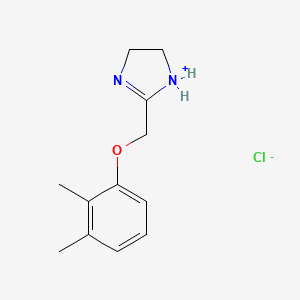
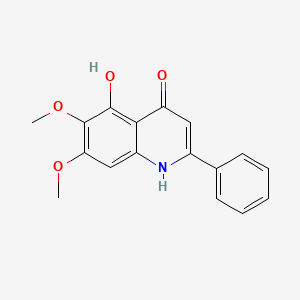
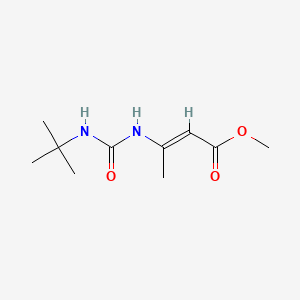
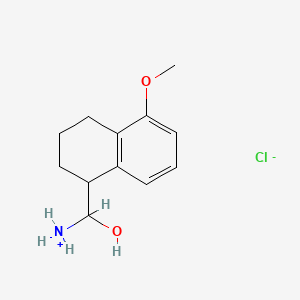
![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)
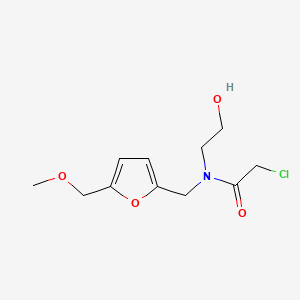
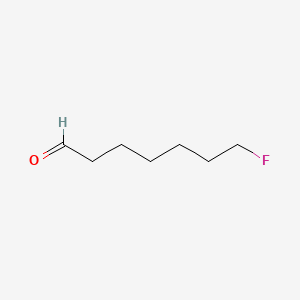

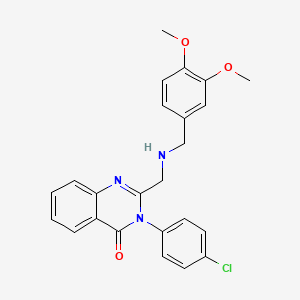
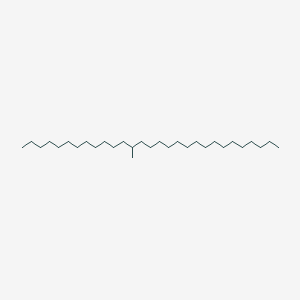
![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
